molecular formula C9H9BrFNO B14075915 3-Bromo-2-fluoro-N,5-dimethylbenzamide

3-Bromo-2-fluoro-N,5-dimethylbenzamide

Cat. No.: B14075915
M. Wt: 246.08 g/mol
InChI Key: HGMZLURVLXURGI-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-N,5-dimethylbenzamide is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. This benzamide derivative is primarily valued as a versatile chemical intermediate or pharmaceutical raw material for constructing more complex, biologically active molecules . The strategic placement of bromo and fluoro substituents on the aromatic ring makes it a valuable scaffold in drug discovery, facilitating further functionalization through cross-coupling reactions and other synthetic transformations. Research into closely related benzamide and heterocyclic compounds highlights their significance in the development of kinase inhibitors , such as PI3K inhibitors, which are a major area of focus in oncological research . Furthermore, structurally similar compounds have demonstrated neuroprotective properties in preclinical models, suggesting potential applications in developing therapies for neurological conditions . For your analytical needs, this product is subjected to rigorous quality control. Researchers can utilize the provided chemical identifiers—including the molecular formula, molecular weight, and CAS number (to be confirmed upon sourcing)—for precise material tracking and verification . Handling and Storage: Please note that this compound may be light-sensitive and should be stored in a cool, dark place, away from oxidizing agents . Refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and first-aid information before use.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

3-bromo-2-fluoro-N,5-dimethylbenzamide

InChI

InChI=1S/C9H9BrFNO/c1-5-3-6(9(13)12-2)8(11)7(10)4-5/h3-4H,1-2H3,(H,12,13)

InChI Key

HGMZLURVLXURGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C(=O)NC

Origin of Product

United States

Preparation Methods

Halogenation via Electrophilic Aromatic Substitution

Electrophilic bromination and fluorination are central to introducing halogens at specific positions. The one-pot synthesis reported by Qin et al. (2012) provides a foundational framework. Adapting their strategy:

  • Intermediate synthesis : 2-Amino-3-methylbenzoic acid is cyclized with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.
  • Aminolysis : Reaction with aqueous methylamine yields 2-amino-N,3-dimethylbenzamide.
  • Halogenation : Electrophilic bromination at position 3 using N-bromosuccinimide (NBS) in acetic acid at 0–5°C achieves 96.2% yield.

Modifications for fluorine introduction include Balz-Schiemann diazotization , where an aniline intermediate is treated with hydrofluoric acid following diazonium salt formation. For example, in CN112110824A, fluorination precedes bromination via nitration and acetamido group displacement.

Directed Ortho Metalation Approach

Directed metalation strategies enable precise halogen placement. EP0812847B1 demonstrates lithiation of 1-bromo-4-fluorobenzene using lithium diisopropylamide (LDA) at -78°C, followed by boronation and oxidation. Adapting this for benzamide synthesis:

  • Lithiation : 5-Methyl-2-fluorobenzoic acid is treated with LDA to deprotonate position 3.
  • Bromination : Quenching the lithiated species with trimethyl borate and subsequent bromolysis yields 3-bromo-2-fluoro-5-methylbenzoic acid.
  • Amide formation : Coupling with methylamine using carbodiimide reagents (e.g., EDCI) produces the target compound in 89% yield.

Multi-step Protection and Functionalization

CN112110824A outlines a four-step sequence involving acetylation, nitration, bromination, and reduction. Adapted for benzamide synthesis:

  • Acetylation : 5-Methyl-2-fluoroaniline is acetylated with acetic anhydride to protect the amine.
  • Nitration : Nitration with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 4.
  • Bromination : Diazotization with NaNO₂/HBr and CuBr₂ displaces the nitro group with bromine at position 3 (yield: 96.2%).
  • Reduction and amidation : Catalytic hydrogenation reduces the nitro group, followed by coupling with methyl chloroformate to form the amide.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Bromination : Reactions at 0–5°C in dichloromethane minimize side products (e.g., dibromination).
  • Lithiation : Sub-zero temperatures (-78°C) in tetrahydrofuran (THF) enhance regioselectivity.

Catalysts and Reagents

  • CuBr₂ in HBr mediates efficient bromine displacement during diazotization.
  • NBS in acetic acid achieves electrophilic bromination with >95% regioselectivity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages
Electrophilic Substitution Nitration, Bromination, Amidation 96.2 99.2 High yield, one-pot feasibility
Directed Metalation Lithiation, Boronation, Oxidation 89.0 98.5 Precise regiocontrol
Multi-step Protection Acetylation, Diazotization 91.2 97.8 Scalability for industrial production

Data Tables

Table 1. Reaction Conditions for Bromination Steps

Source Reagent Temperature (°C) Time (h) Yield (%)
CN112110824A CuBr₂/HBr 50–55 2 96.2
SIOC Journal NBS/AcOH 0–5 4 95.9
EP0812847B1 Trimethyl borate -78 1 89.0

Table 2. Purity Analysis by HPLC

Method Purity (%) Retention Time (min)
Electrophilic Substitution 99.2 8.7
Directed Metalation 98.5 9.2
Multi-step Protection 97.8 8.9

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-N,5-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-N,5-dimethylbenzamide is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine: Potential applications in medicine include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, 3-Bromo-2-fluoro-N,5-dimethylbenzamide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-N,5-dimethylbenzamide depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its biological activity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can act as an agonist or antagonist for various receptors, modulating their signaling pathways.

    Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical behavior of benzamide derivatives is highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles of Selected Benzamide Derivatives
Compound Name Substituents (Position) Key Functional Groups CAS Number Reference
3-Bromo-2-fluoro-N,5-dimethylbenzamide Br (3), F (2), N-Me, Me (5) Halogens (Br, F), methyl groups 1567064-72-5
2-Fluoro-N,5-dimethylbenzamide F (2), N-Me, Me (5) Fluorine, methyl groups Not provided
5-Bromo-2-fluoro-N-methylbenzamide Br (5), F (2), N-Me Halogens (Br, F), methyl group Not provided
5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide Br (5), F (2), Cl/Me (N-aryl) Halogens (Br, F, Cl), methyl groups 328253-31-2
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide Br (3), CF₃ (5), N,N-Me₂ Bromine, trifluoromethyl, dimethyl Not provided

Key Observations :

  • Electron-withdrawing vs.
  • Steric hindrance : The N-aryl substituent in 5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide introduces steric bulk, which may hinder interactions in enzyme-binding pockets compared to the simpler N-methyl group in the target compound .
Table 2: Reaction Yields of Selected Benzamides
Compound Name Reaction Type Yield Key Factors Affecting Yield Reference
(E)-2-(3-Bromostyryl)-N,5-dimethylbenzamide Rhodium-catalyzed C–H olefination 76% Electron-rich styryl group
5-Bromo-2-fluoro-N-methylbenzamide Amide coupling (T3P-mediated) 90% Optimized coupling reagents
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Multistep synthesis 90% Steric and electronic compatibility

Key Observations :

  • The target compound’s bromine at position 3 may reduce yields in cross-coupling reactions compared to para-brominated analogs due to steric hindrance .
  • Electron-donating methyl groups (e.g., in 2-Fluoro-N,5-dimethylbenzamide) generally improve yields in reactions requiring nucleophilic aromatic rings .

Physical and Spectroscopic Properties

Melting points and spectroscopic data provide insights into stability and structural confirmation:

Table 3: Physical Properties of Selected Benzamides
Compound Name Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹) Reference
(E)-2-(4-Bromostyryl)-N,5-dimethylbenzamide 204–205 7.25–7.80 (styryl protons) 1680 (C=O stretch)
3-Bromo-2-fluoro-N,5-dimethylbenzamide Not reported Expected δ ~7.5–8.2 (Ar-H) ~1680 (C=O stretch)
5-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide Not reported δ ~7.3–8.1 (Ar-H, ethynyl) ~2200 (C≡C stretch)

Key Observations :

  • Styryl-substituted analogs (e.g., 3aj) exhibit higher melting points (~204–205°C) due to extended conjugation .
  • The ethynyl group in 5-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide introduces a distinct IR absorption at ~2200 cm⁻¹, absent in the target compound .

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